3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Description
Properties
CAS No. |
1018497-10-3 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dienamine Synthesis from Dimethyl Acetonedicarboxylate
A widely used approach involves dienamine intermediates derived from dimethyl acetonedicarboxylate. The protocol follows a two-step process:
-
Knoevenagel condensation : Dimethyl acetonedicarboxylate reacts with ethylamine to form an enamine.
-
Dienamine formation : Treatment with ammonium acetate yields the dienamine 2 (Figure 1).
Reaction Conditions :
Annulation with Hydrazine Derivatives
The dienamine 2 undergoes cyclocondensation with methylhydrazine to construct the pyrazole ring. Key steps include:
-
Nucleophilic attack : Hydrazine attacks the α,β-unsaturated ketone of 2 .
-
Cyclization : Intramolecular dehydration forms the pyrazolo[4,3-c]pyridine core.
-
Functionalization : Sequential alkylation introduces ethyl and methyl groups at N5 and C6, respectively.
Optimization Notes :
-
Excess methylhydrazine (1.5 equiv) improves regioselectivity.
Japp–Klingemann Reaction for Pyrazole Ring Formation
Adaptation from Pyrazolo[4,3-b]pyridine Synthesis
While developed for pyrazolo[4,3-b]pyridines, this method can be modified for [4,3-c] analogs:
-
SNAr reaction : 2-Chloro-3-nitropyridine reacts with ethyl acetoacetate to form a keto ester intermediate.
-
Azo-coupling : Treatment with arenediazonium tosylates generates hydrazones.
-
Cyclization : Base-mediated intramolecular cyclization forms the pyrazole ring.
Critical Adjustments for [4,3-c] Selectivity :
-
Use 3-cyano-4-methylpyridine as the starting material to direct annulation to the [4,3-c] position.
-
Replace sodium acetate with DABCO to suppress ester hydrolysis.
Bromination-Amination Strategy
Synthesis of 3-Bromo Intermediate
A patent describes the preparation of 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-methyl formate, which serves as a precursor:
Nucleophilic Amination
The bromine atom at C3 is displaced via an SNAr reaction:
Side Reactions :
-
Competing hydrolysis to 3-hydroxy derivatives occurs if moisture is present.
One-Pot Telescoped Synthesis
Meldrum’s Acid-Mediated Cyclization
A telescoped approach from N-acetylglycine 3 achieves high atom economy:
-
Activation : N-Acetylglycine reacts with Meldrum’s acid and DCC to form a mixed anhydride.
-
Cyclization : Acid-catalyzed (H2SO4) ring closure yields pyrrolone 4 .
-
Condensation : Reaction with methylhydrazine introduces the pyrazole ring.
Advantages :
-
Avoids isolation of intermediates.
-
Total synthesis time: <8 hours.
Comparative Analysis of Methods
Trade-offs :
-
Dienamine route offers high yields but requires strict anhydrous conditions.
-
Bromination-amination provides precise regiocontrol but involves toxic brominating agents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently employed.
Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound also displays antimicrobial activity against several pathogenic bacteria and fungi. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.
Neuroprotective Effects
In neuropharmacology, preliminary studies suggest that this pyrazolo[4,3-c]pyridin derivative may offer neuroprotective benefits. It appears to modulate neuroinflammatory responses and could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
Polymer Chemistry
The compound can serve as a building block in polymer chemistry. Its unique structure allows it to act as a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Nanotechnology
In nanotechnology, this compound has been explored for its potential use in the fabrication of nanoparticles. These nanoparticles can be functionalized for targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents.
Versatile Small Molecule Scaffold
The compound serves as a versatile scaffold for synthesizing various derivatives with tailored biological activities. Researchers are investigating modifications to its structure to enhance potency or selectivity towards specific biological targets. This approach is particularly useful in drug discovery programs aimed at creating novel therapeutics.
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Anticancer Research | Breast Cancer Cell Lines | Exhibited significant cytotoxicity with IC50 values indicating potent activity against cancer proliferation. |
| Antimicrobial Testing | Pathogenic Bacteria | Demonstrated broad-spectrum antimicrobial activity, effective against resistant strains. |
| Neuropharmacological Study | Neuroprotection | Showed potential in reducing neuroinflammation in vitro; further studies needed for in vivo validation. |
| Polymer Development | Material Properties | Enhanced mechanical strength and thermal stability when used as a cross-linking agent in polymer matrices. |
Mechanism of Action
The mechanism by which 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
Pyrazolo-pyrimidines are structurally related but differ in their fused-ring systems. For example:
- 3-Amino-5-ethyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 2138279-06-6) shares the 3-amino and 5-ethyl substituents but features a pyrazolo[3,4-d]pyrimidin-4-one core.
- 6-Methyl-1-phenyl-5-pyridin-4-yl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one includes bulky aromatic substituents (phenyl, pyridinyl), which may improve binding affinity to hydrophobic enzyme pockets but reduce solubility compared to the target compound’s simpler ethyl and methyl groups .
Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles
*Calculated values based on molecular formulas.
Pyrazolo-Fused Heterocycles with Different Ring Systems
- Pyrrolo[2,3-c]pyridin-7-ones (e.g., 6-benzyl-1,4-dimethyl derivatives) feature a pyrrole ring fused to pyridine. These compounds, synthesized via gold-catalyzed hydroarylation, exhibit distinct electronic properties due to their reduced nitrogen content compared to pyrazolo-pyridines .
- Pyrazolo[1,5-a]pyrimidines (e.g., 5-amino-2-(4-chlorophenylamino)-7-(methylthio) derivatives) utilize a pyrimidine ring fused to pyrazole at different positions. Their synthesis often involves 5-aminopyrazole precursors and cyano-containing reagents, differing from the FeCl₃-SiO₂ catalysis used for pyrazolo-pyridine derivatives .
Physicochemical Properties
Limited data are available, but molecular weights and formulas suggest:
- The target compound (C₉H₁₃N₅O) has a higher molecular weight than pyrazolo-pyrimidines (e.g., 193.21 for C₈H₁₁N₅O ), likely due to the pyridine ring’s lower density of heteroatoms compared to pyrimidine.
- Bulky substituents (e.g., phenyl in ) increase molecular weight and may reduce solubility, whereas smaller alkyl groups (ethyl, methyl) improve metabolic stability.
Biological Activity
3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazolo[4,3-c]pyridines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N4O
- Molecular Weight : 192.22 g/mol
- CAS Number : 1018497-10-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multistep reactions starting from simpler pyrazole derivatives. The methods often include the condensation of appropriate hydrazones with pyridine derivatives under acidic conditions. Such synthetic routes allow for the introduction of various substituents that can modulate the biological activity of the resulting compounds.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of compounds related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Amino derivative | HL60 | 0.70 ± 0.14 | |
| 3-Amino derivative | K562 | 1.25 ± 0.35 | |
| Pyrazolo derivative | MCF7 | 0.59 ± 0.00 |
These results indicate significant cytotoxic effects against various leukemia cell lines and solid tumors.
The mechanism by which pyrazolo[4,3-c]pyridines exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For example, some derivatives have been shown to inhibit protein kinases involved in signaling pathways that regulate cell growth and apoptosis.
Study on Anticancer Activity
A notable study highlighted the synthesis and evaluation of various pyrazolo derivatives for anticancer activity. The results demonstrated that modifications to the pyrazole ring significantly influenced the cytotoxicity against cancer cell lines such as HL60 and K562. The most potent compounds exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents in cancer treatment .
Research on Selectivity
Another research effort focused on assessing the selectivity of these compounds towards cancerous versus normal cells. For instance, one derivative showed low cytotoxicity in normal Vero cells (IC50 > 25 µM) while maintaining high activity against leukemia cells (IC50 < 1 µM). This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl/methyl groups at C5/C6) and confirms scaffold integrity. Aromatic protons in the pyridinone ring resonate at δ 6.5–8.5 ppm .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 235.29) and fragments corresponding to the pyrazolo-pyridinone core .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .
What strategies exist for introducing halogen substituents at the C-7 position, and how do mechanistic pathways influence selectivity?
Q. Advanced
- Radical bromination : Use AIBN as an initiator with CBr₄ in butanol, achieving ~35% yield for 7-bromo derivatives. The mechanism involves benzylic radical formation, followed by HBr elimination rather than polar bromination .
- Photolytic chlorination : UV irradiation of N-chloro intermediates generates 7-chloro derivatives (40% yield) but competes with dimerization or methoxy adduct formation .
- Iodination : NIS in CH₂Cl₂-MeOH yields 7-iodo compounds (53% over three steps), enabling Suzuki coupling with aryl boronic acids (67% yield for phenyl derivatives) .
Mechanistic studies (EPR, isotopic labeling) are recommended to resolve competing pathways and improve selectivity .
What is the role of this compound in drug development scaffolds, and how does its structure mimic natural products?
Basic
The pyrazolo-pyridinone core mimics 3-acyl-4-hydroxypyridin-2-one motifs found in bioactive natural products like tenellin and pyridovericin. These scaffolds are "masked" to enhance stability during functionalization (e.g., cross-coupling at C7). The ethyl and methyl groups at C5/C6 mimic tyrosine-derived substituents in fungal metabolites, enabling interactions with biological targets such as enzymes or receptors .
How can researchers resolve contradictions in reaction pathways during halogenation (e.g., competing dimerization vs. desired substitution)?
Q. Advanced
- Kinetic control : Use low-temperature photolysis (<20°C) to suppress dimerization. For example, CH₂Cl₂-MeOH at 20°C reduces pseudo-dimer formation .
- Additive screening : Introduce radical scavengers (e.g., TEMPO) or adjust solvent polarity (e.g., butanol vs. CCl₄) to favor substitution over radical recombination .
- In situ monitoring : Employ LC-MS or in situ IR to detect intermediates and optimize reaction quenching times .
- Post-reaction treatment : Alkaline conditions (K₂CO₃, 50°C) convert 6,7-dichloro adducts to 7-chloro products via HCl elimination .
What computational methods support the design of derivatives with enhanced bioactivity?
Q. Advanced
- Docking studies : Model interactions with targets (e.g., kinases, GPCRs) using the pyridinone core as a hydrogen-bond acceptor.
- DFT calculations : Predict regioselectivity in halogenation or cross-coupling by analyzing frontier molecular orbitals (e.g., C7 radical stability) .
- MD simulations : Assess scaffold flexibility in aqueous vs. lipid environments to optimize pharmacokinetic properties .
How do steric and electronic effects of substituents (e.g., ethyl, methyl) influence reactivity in cross-coupling reactions?
Q. Advanced
- Steric effects : The 5-ethyl group hinders Pd-catalyzed coupling at C7, requiring bulky ligands (e.g., XPhos) to enhance efficiency .
- Electronic effects : Electron-donating methyl groups at C6 increase pyridinone ring electron density, accelerating oxidative addition in Suzuki-Miyaura reactions .
- Substituent tuning : Replace ethyl with smaller groups (e.g., MeO-) to reduce steric hindrance while maintaining electronic compatibility .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during reactions (e.g., halogenation with NCS) .
- Spill management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
How can researchers validate the biological relevance of this scaffold in early-stage drug discovery?
Q. Advanced
- In vitro assays : Screen against kinase panels or antimicrobial targets using fluorogenic substrates .
- SAR studies : Synthesize derivatives with varied C7 substituents (e.g., aryl, heteroaryl) to map activity trends .
- Metabolic stability : Assess microsomal half-life and CYP450 inhibition to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
